molecular formula C20H13BrO3 B390588 4-Benzoylphenyl 4-bromobenzoate

4-Benzoylphenyl 4-bromobenzoate

Cat. No.: B390588
M. Wt: 381.2g/mol
InChI Key: ZKVAANVQUKOPQC-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 4-bromobenzoate is an aromatic ester composed of a 4-benzoylphenyl moiety esterified with 4-bromobenzoic acid. Its molecular formula is C₂₀H₁₃BrO₃ (molecular weight: 397.23 g/mol). This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. For instance, derivatives of N-(4-benzoylphenyl) pyrrole-2-carboxamide have demonstrated significant lipid-lowering effects in hyperlipidemic rat models, reducing triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels .

Properties

Molecular Formula

C20H13BrO3

Molecular Weight

381.2g/mol

IUPAC Name

(4-benzoylphenyl) 4-bromobenzoate

InChI

InChI=1S/C20H13BrO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H

InChI Key

ZKVAANVQUKOPQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Formylphenyl 4-Bromobenzoate
  • Molecular Formula : C₁₄H₉BrO₃ (MW: 305.13 g/mol)
  • Key Differences : Replaces the benzoyl group with a formyl (-CHO) group.
  • Applications : Acts as a versatile building block in organic synthesis, particularly for introducing aldehyde functionality .
(b) 4-Bromo-2-[(E)-[(4-methylbenzoyl)hydrazono]methyl]phenyl 4-Methoxybenzoate
  • Molecular Formula : C₂₃H₁₈BrN₂O₄ (MW: 490.31 g/mol)
  • Key Differences : Incorporates a hydrazone-linked 4-methylbenzoyl group and a methoxy substituent on the benzoate ring.
(c) 9H-Fluoren-9-ylmethyl 4-Bromobenzoate
  • Molecular Formula : C₂₁H₁₅BrO₂ (MW: 379.25 g/mol)
  • Key Differences : Features a fluorenylmethyl group, enhancing steric bulk and photolability.
  • Applications : Used in solid-phase peptide synthesis (SPPS) as a protecting group .

Key Findings :

  • The benzoylphenyl group in 4-benzoylphenyl 4-bromobenzoate derivatives enhances lipid-modulating activity compared to simpler bromobenzoates.
  • Halogen substituents (Br vs. Cl) significantly impact enzyme inhibition potency, with chloro derivatives outperforming bromo analogues in AChE binding .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Notes
This compound Not reported Low in water Stable under inert conditions
4-Formylphenyl 4-bromobenzoate Not reported Moderate in DMSO Air-sensitive (aldehyde group)
Ethyl 4-bromobenzoate 34–36 High in ethanol Hydrolyzes slowly in acidic/alkaline media

Research Tools and Validation

  • Crystallography : SHELX software (SHELXL, SHELXS) and ORTEP-3 were employed for structural determination of bromobenzoate derivatives .
  • Molecular Modeling : Docking studies (e.g., for isosorbide di-esters) revealed differential binding affinities in AChE and BuChE enzymes .

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